molecular formula C12H21NO3 B1279714 Tert-butyl 2-acetylpiperidine-1-carboxylate CAS No. 201991-24-4

Tert-butyl 2-acetylpiperidine-1-carboxylate

Cat. No. B1279714
CAS RN: 201991-24-4
M. Wt: 227.3 g/mol
InChI Key: CKHYGWMWQKVMQE-UHFFFAOYSA-N
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Description

Tert-butyl 2-acetylpiperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules, including nicotinic acetylcholine receptor agonists and potential anticancer drugs. It is part of a broader class of piperidine derivatives that are frequently utilized in medicinal chemistry due to their presence in numerous bioactive compounds.

Synthesis Analysis

The synthesis of tert-butyl 2-acetylpiperidine-1-carboxylate and its derivatives involves multi-step chemical processes. For instance, an optimized large-scale synthesis of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, was achieved through a one-pot process that included debenzylation and ring hydrogenation . Another study reported the synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine, which was then used as a chiral auxiliary in dipeptide synthesis . Additionally, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, another related compound, was synthesized through a four-step process involving nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of 71.4% .

Molecular Structure Analysis

The molecular structure of tert-butyl 2-acetylpiperidine-1-carboxylate derivatives has been characterized using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and intermolecular hydrogen bonds . Similarly, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, showing typical bond lengths and angles for a piperazine-carboxylate .

Chemical Reactions Analysis

Tert-butyl 2-acetylpiperidine-1-carboxylate and its analogs undergo various chemical reactions that are useful in synthetic chemistry. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives were synthesized and then reacted with L-selectride to yield cis isomers, which could be further transformed into trans isomers via the Mitsunobu reaction . Another study described the synthesis of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for the preparation of diverse piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 2-acetylpiperidine-1-carboxylate derivatives are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the conformation of the piperidine ring and the presence of intermolecular hydrogen bonds, which can affect the compound's solubility, melting point, and reactivity . The synthesis methods and the resulting purity of the compounds also play a significant role in their physical properties, as seen in the high yields and purity of the synthesized intermediates for anticancer drugs .

Scientific Research Applications

Synthesis of Diverse Piperidine Derivatives

  • Tert-butyl 4-oxopiperidine-1-carboxylate has been used as a key intermediate for the synthesis of diverse piperidine derivatives. These derivatives show promise for further applications in medicinal chemistry and drug development (Moskalenko & Boev, 2014).

Crystal Structure Analysis

  • X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, have provided valuable insights into molecular packing and structure, which are crucial for understanding the chemical behavior of these compounds (Didierjean et al., 2004).

Syntheses of Substituted Tert-Butyl Piperidine-1-Carboxylates

  • Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have been synthesized with high stereoselectivity, which is significant for the development of pharmaceuticals and other organic compounds (Boev et al., 2015).

Protein Tyrosine Kinase Inhibitor Synthesis

  • Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is an important intermediate in the synthesis of CP-690550, a novel protein tyrosine kinase Jak3 inhibitor, highlighting its role in developing new therapeutic agents (Chen Xin-zhi, 2011).

Synthesis of Protected α-Amino Acids

  • The compound has been utilized in the synthesis of protected α-amino acids, which are fundamental building blocks in peptide and protein synthesis (Baldwin et al., 1996).

Anticancer Drug Intermediates

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is used as an intermediate for small molecule anticancer drugs, demonstrating the compound's significance in the field of oncology (Zhang et al., 2018).

N-Boc Piperidine Derivatives Synthesis

  • Tert-butyl 4-oxopiperidine-1-carboxylate has been used in the formation of N-Boc piperidine derivatives fused with oxygen heterocycles, essential in developing novel organic compounds (Moskalenko & Boev, 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 2-acetylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9(14)10-7-5-6-8-13(10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHYGWMWQKVMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472887
Record name Tert-butyl 2-acetylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-acetylpiperidine-1-carboxylate

CAS RN

201991-24-4
Record name Tert-butyl 2-acetylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2-acetylpiperidine-1-carboxylate
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